molecular formula C16H13N3OS B11031409 (5E)-5-[(6-methylpyridin-2-yl)methylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one

(5E)-5-[(6-methylpyridin-2-yl)methylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one

Cat. No.: B11031409
M. Wt: 295.4 g/mol
InChI Key: CNLAOBWBFSYZGA-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(6-methylpyridin-2-yl)methylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one: is a complex organic compound with a unique structure that combines a thiazole ring with a pyridine and phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(6-methylpyridin-2-yl)methylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one typically involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with 2-phenylaminothiazole-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of more efficient catalysts, higher purity reagents, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(6-methylpyridin-2-yl)methylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways involved in inflammation and cell proliferation makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(6-methylpyridin-2-yl)methylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biological pathway it controls. This interaction can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

(5E)-5-[(6-methylpyridin-2-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13N3OS/c1-11-6-5-9-13(17-11)10-14-15(20)19-16(21-14)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,18,19,20)/b14-10+

InChI Key

CNLAOBWBFSYZGA-GXDHUFHOSA-N

Isomeric SMILES

CC1=NC(=CC=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2

Canonical SMILES

CC1=NC(=CC=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.